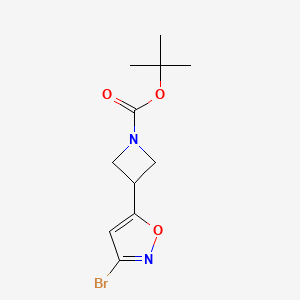
Tert-butyl 3-(3-bromo-1,2-oxazol-5-yl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(3-bromo-1,2-oxazol-5-yl)azetidine-1-carboxylate is a synthetic organic compound that features a unique combination of azetidine and oxazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-bromo-1,2-oxazol-5-yl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.
Introduction of the Oxazole Ring: The oxazole ring is introduced via cyclization reactions involving brominated precursors and suitable reagents.
Final Coupling: The tert-butyl ester group is introduced in the final step through esterification reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the bromine atom, resulting in debromination and the formation of the corresponding azetidine derivative.
Substitution: The bromine atom in the oxazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products:
Oxidation: Oxazole N-oxides.
Reduction: Debrominated azetidine derivatives.
Substitution: Various substituted azetidine-oxazole derivatives.
Applications De Recherche Scientifique
Tert-butyl 3-(3-bromo-1,2-oxazol-5-yl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural product analogs and heterocyclic compounds.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its unique structural features.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(3-bromo-1,2-oxazol-5-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Tert-butyl 3-oxoazetidine-1-carboxylate: This compound shares the azetidine ring but lacks the oxazole moiety.
Tert-butyl 3-(5-bromo-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate: Similar structure but with a triazole ring instead of an oxazole ring.
Uniqueness: Tert-butyl 3-(3-bromo-1,2-oxazol-5-yl)azetidine-1-carboxylate is unique due to the presence of both the azetidine and oxazole rings, which confer distinct chemical reactivity and biological activity. The bromine atom further enhances its versatility in synthetic and medicinal applications.
Propriétés
Formule moléculaire |
C11H15BrN2O3 |
|---|---|
Poids moléculaire |
303.15 g/mol |
Nom IUPAC |
tert-butyl 3-(3-bromo-1,2-oxazol-5-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H15BrN2O3/c1-11(2,3)16-10(15)14-5-7(6-14)8-4-9(12)13-17-8/h4,7H,5-6H2,1-3H3 |
Clé InChI |
IPEWQYUGIPYZCR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)C2=CC(=NO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


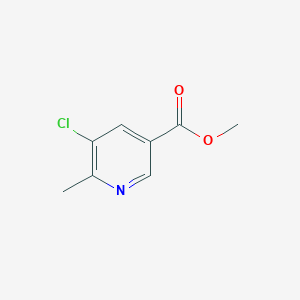
![2-(4-Methylbenzenesulfonyl)-4-[(oxan-4-yl)methoxy]-2-azabicyclo[2.1.1]hexane](/img/structure/B13460714.png)
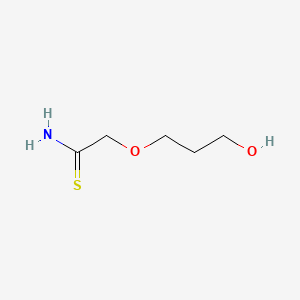
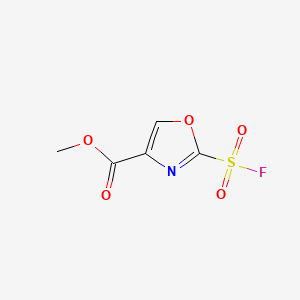
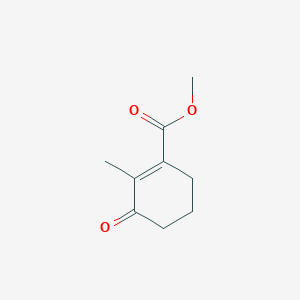
![2-chloro-N-[(1r,4r)-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]acetamide](/img/structure/B13460745.png)
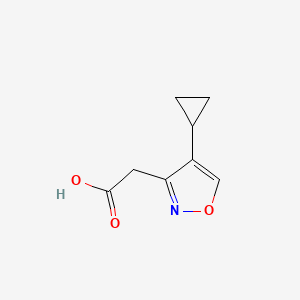
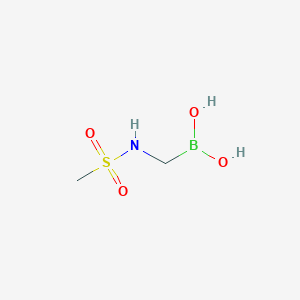
![Tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate](/img/structure/B13460762.png)
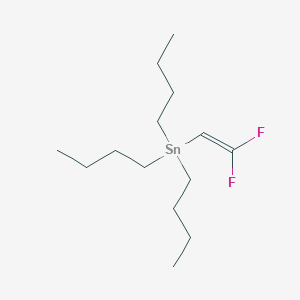
![2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane](/img/structure/B13460774.png)
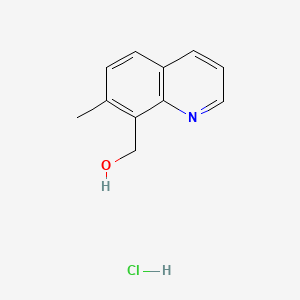
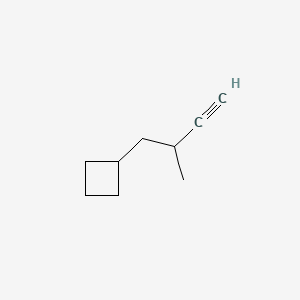
![Benzyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13460806.png)
